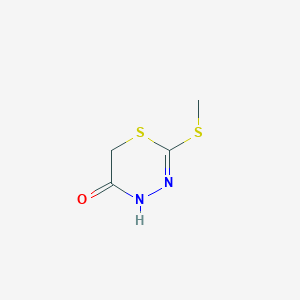

2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of a methylthio-substituted amine with a carbonyl compound under acidic or basic conditions can lead to the formation of the desired thiadiazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

化学反応の分析

Types of Reactions

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Based on the search results, here's what is known about the applications of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one:

Basic Information

this compound is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 . It is also known as 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(methylthio)- . The CAS number for this compound is 1803593-04-5 .

Potential Applications

While the search results do not provide explicit applications for this compound, they do suggest some potential areas of interest:

- Angiogenesis Inhibition: Benzothiadiazine derivatives, which share structural similarities with this compound, have shown anti-angiogenic activity . They can inhibit VEGF-induced endothelial cell proliferation by suppressing VEGFR2 phosphorylation .

- Potential Pharmaceutical Agent: Research indicates that novel antiangiogenic agents might be found among cyclic sulfonamide derivatives of the benzothiadiazine class . These compounds are being explored for oral administration and have demonstrated the ability to suppress human umbilical vein endothelial cell (HUVEC) proliferation by suppressing phosphorylation of VEGFR2 and inhibiting angiogenesis-related kinases TNK2 and PRKD2 .

- Carbonic Anhydrase Inhibition: Although the benzothiadiazine ring itself may be inactive against human carbonic anhydrases, modifications to contain a terminal sulfonamide can result in nanomolar Ki values for CAI, II, IX, and XII .

Availability and Suppliers

this compound is available for purchase from various suppliers, including:

作用機序

The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions .

類似化合物との比較

Similar Compounds

- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

- Pyrido[2,3-d]pyrimidin-5-one

- Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

生物活性

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing ring structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

- IUPAC Name : 2-(methylsulfanyl)-4H-1,3,4-thiadiazin-5-one

- Molecular Formula : C4H6N2OS2

- Molecular Weight : 162.23 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. Common methods include:

- Reaction of methylthio-substituted amines with carbonyl compounds under acidic or basic conditions.

- Optimization of reaction conditions (temperature, solvent) to enhance yield and purity .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential applications in pharmacology:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of the LAT1 transporter, which plays a crucial role in amino acid transport and is implicated in cancer metabolism .

Antioxidant Properties

Studies have shown that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur in the thiadiazinone ring may contribute to its ability to scavenge free radicals and reduce oxidative stress .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes .

Case Studies

- Inhibition of LAT1 Transporter :

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

Comparative Analysis with Similar Compounds

特性

IUPAC Name |

2-methylsulfanyl-4H-1,3,4-thiadiazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS2/c1-8-4-6-5-3(7)2-9-4/h2H2,1H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABZVQIVDWLIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=O)CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。